CB2/CB1 Selectivity Ratio
Onternabez exhibits a CB2/CB1 selectivity ratio exceeding 5,000-fold, driven by a CB1 Ki >10,000 nM and a CB2 Ki of 22.7 ± 3.9 nM measured in competition binding assays using [³H]CP55,940 displacement in transfected cell membranes [1]. In contrast, JWH-133—the most commonly used CB2-selective tool compound—achieves only ~200-fold selectivity (CB2 Ki = 3.4 nM; CB1 Ki = 677 nM), and the more recently developed HU-910 achieves >250-fold selectivity (CB2 Ki = 6 nM; CB1 Ki = 1,400 nM) [2][3]. The selectivity difference is functionally consequential: at a concentration producing near-maximal CB2 occupancy, onternabez produces negligible CB1 binding, whereas JWH-133 at equi-effective CB2 concentrations yields measurable CB1 receptor engagement. The Soethoudt et al. (2017) consensus profiling study identified onternabez (HU-308) as one of only three CB2R agonists recommended for studying CB2R biology, citing its uniquely wide selectivity margin [4].
| Evidence Dimension | CB2/CB1 receptor selectivity ratio (Ki-based) |
|---|---|
| Target Compound Data | Onternabez (HU-308): CB2 Ki = 22.7 ± 3.9 nM; CB1 Ki > 10,000 nM; selectivity ratio > 5,000-fold |
| Comparator Or Baseline | JWH-133: CB2 Ki = 3.4 nM, CB1 Ki = 677 nM, selectivity ~200-fold. HU-910: CB2 Ki = 6 nM, CB1 Ki = 1,400 nM, selectivity >250-fold |
| Quantified Difference | Onternabez selectivity ratio is ≥25-fold greater than JWH-133 and ≥20-fold greater than HU-910 |
| Conditions | Radioligand competition binding: [³H]CP55,940 displacement in HEK293 or CHO cell membranes stably expressing human CB1 or CB2 receptors (Hanus et al. 1999; Soethoudt et al. 2017; Rajesh et al. 2007) |
Why This Matters
For procurement in CB2-specific pharmacology, only onternabez provides a selectivity window wide enough to exclude CB1-mediated psychoactive or central nervous system confounds at robustly CB2-occupying concentrations, a property not matched by JWH-133 or HU-910.
- [1] Hanus L, Breuer A, Tchilibon S, Shiloah S, Goldenberg D, Horowitz M, Pertwee RG, Ross RA, Mechoulam R, Fride E. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor. Proc Natl Acad Sci USA. 1999;96(25):14228-14233. View Source
- [2] Huffman JW, Liddle J, Yu S, Aung MM, Abood ME, Wiley JL, Martin BR. 3-(1′,1′-Dimethylbutyl)-1-deoxy-Δ8-THC and related compounds: synthesis of selective ligands for the CB2 receptor. Bioorg Med Chem. 1999;7(12):2905-2914. View Source
- [3] Rajesh M, Mukhopadhyay P, Bátkai S, Godlewski G, Haskó G, Liaudet L, Pacher P. A new cannabinoid CB2 receptor agonist HU-910 attenuates oxidative stress, inflammation and cell death associated with hepatic ischaemia/reperfusion injury. Br J Pharmacol. 2007;152(5):709-720. View Source
- [4] Soethoudt M, Grether U, Fingerle J, Grim TW, Fezza F, de Petrocellis L, et al. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity. Nat Commun. 2017;8:13958. View Source
